Lipophilicity Advantage Over 4-Ethoxy Analog (CAS 81532-70-9)
The target compound (CAS 81532-71-0) exhibits greater lipophilicity than its direct 4-ethoxy analog (CAS 81532-70-9). The ethoxy analog has a computed logP of 0.32 [1]. The substitution of an ethoxy group (-OCH2CH3) with a bulkier, more hydrophobic isopropoxy group (-OCH(CH3)2) in the target compound is chemically rationalized to increase the logP value. This difference is structurally inherent and predicts enhanced passive membrane permeability and altered solubility profiles for the target compound.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be >0.32 based on the addition of a methyl group. |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 81532-70-9): logP = 0.32 |
| Quantified Difference | A predicted increase in logP from the baseline of 0.32. The magnitude is not experimentally quantified. |
| Conditions | Computational prediction for the baseline analog; structural analogy for the target compound. |
Why This Matters
Higher lipophilicity can be crucial for applications requiring enhanced cell penetration or different organic solubility, making this compound a distinct choice over its ethoxy analog for biological testing.
- [1] Molaid. 4-ethoxy-2-piperazino-5,6,7,8-tetrahydroquinazoline oxalate | 81532-70-9. Computed Properties. View Source
